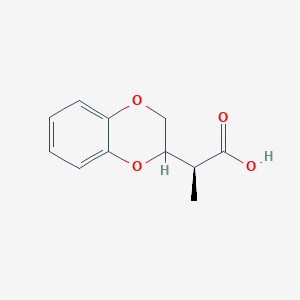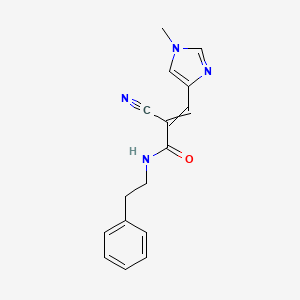
2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-(2-phenylethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, this would include the compound’s systematic name, its common name if applicable, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Synthesis and Characterization
- Synthesis Methods : The synthesis of compounds related to 2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-(2-phenylethyl)prop-2-enamide involves methods like refluxing with dimethylformamide dimethylacetal under solvent-free conditions, leading to derivatives with imidazole moieties. These methods produce compounds in excellent yield through simple and efficient processes (Bhat et al., 2019).
Chemical Structure and Analysis
- Structural Analysis : The compounds synthesized show distinct structural features, confirmed by modern spectroscopic methods and elemental analysis. This implies a precise understanding of their chemical structures, essential for further applications in various fields (Bhat et al., 2019).
Potential Applications in Heterocyclic Chemistry
- Versatility in Heterocyclic Synthesis : These compounds exhibit versatility as building blocks in the synthesis of partially saturated bicyclic compounds. They have been used in reactions with acidic methyl halides, hydroxylamine O-sulfonic acid, and phenyl isocyanate, leading to the formation of bicyclic imidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives (Pätzel et al., 1991).
Implications in Medicinal Chemistry
- Application in Antiviral Agents Synthesis : The molecular framework of these compounds has been utilized in the design and synthesis of antirhinovirus agents. This showcases their potential in medicinal chemistry, particularly in the development of new pharmaceutical agents (Hamdouchi et al., 1999).
Advanced Polymer Research
- Polymer Development : These compounds have also found applications in the development of advanced polymers. For instance, polyamides with 2-phenyl-4,5-imidazolediyl units in the main chain were prepared from related compounds, showing high solubility in polar solvents and excellent thermal properties (Akutsu et al., 1987).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-(2-phenylethyl)prop-2-enamide”.
特性
IUPAC Name |
2-cyano-3-(1-methylimidazol-4-yl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-20-11-15(19-12-20)9-14(10-17)16(21)18-8-7-13-5-3-2-4-6-13/h2-6,9,11-12H,7-8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRADRODNHJZMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C=C(C#N)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-(2-phenylethyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

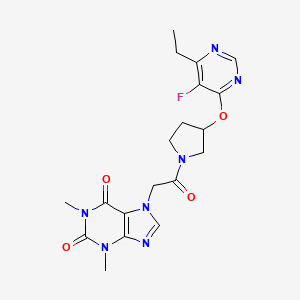
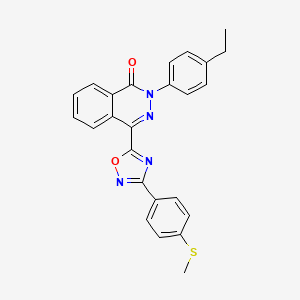
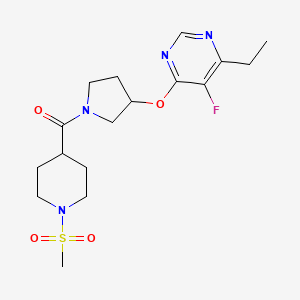
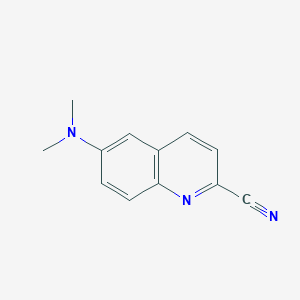
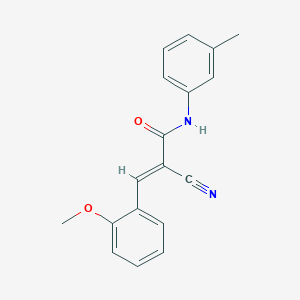
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918448.png)
![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine](/img/structure/B2918451.png)
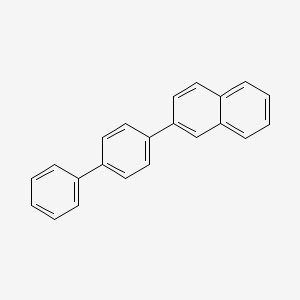
![1-((1R,5S)-8-(3-(3-chloro-4-fluorophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2918454.png)
![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2918458.png)
![N-(4-(N-(5-(4-methylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2918462.png)
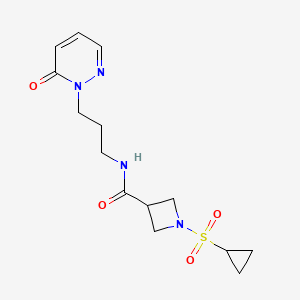
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2918464.png)
